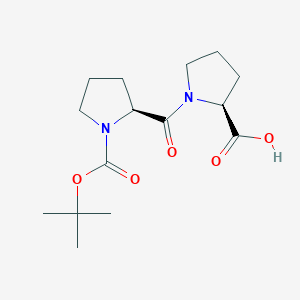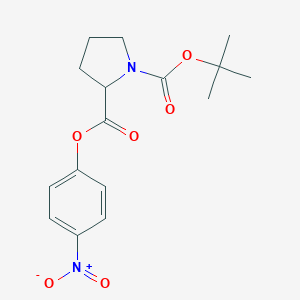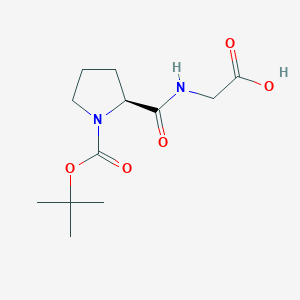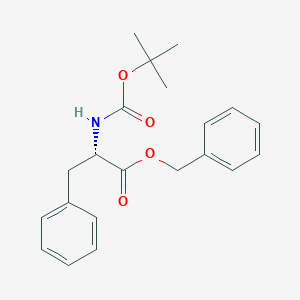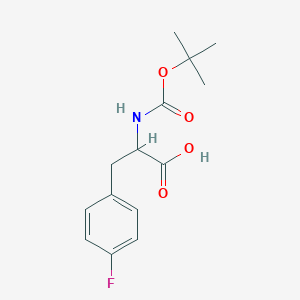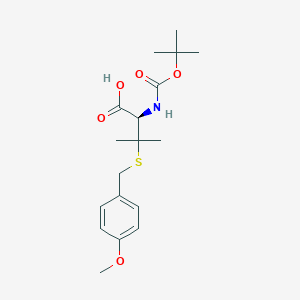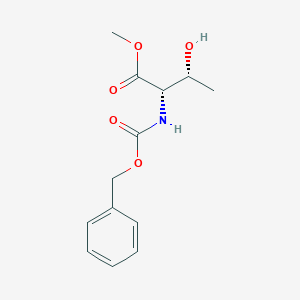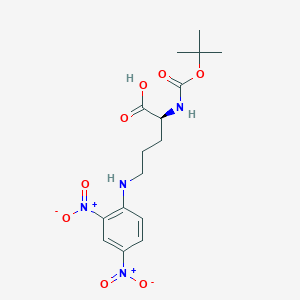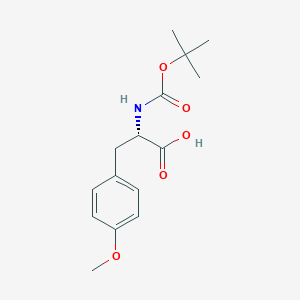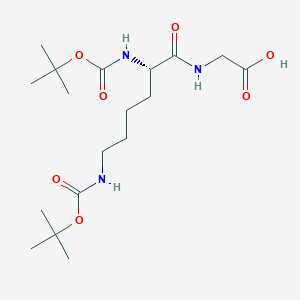
Boc-lys(boc)-gly-OH
Overview
Description
The compound Boc-lys(boc)-gly-OH is a protected dipeptide consisting of Nα-(tert-butoxycarbonyl)-L-lysine and glycine. The Boc (tert-butoxycarbonyl) group is a common protecting group used in peptide synthesis to protect the amino group of lysine from unwanted reactions. This compound is often used in solid-phase peptide synthesis and other biochemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-lys(boc)-gly-OH typically involves the following steps:
Protection of Lysine: The amino group of lysine is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This forms Nα-(tert-butoxycarbonyl)-L-lysine.
Coupling with Glycine: The protected lysine is then coupled with glycine using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) in a solvent like dimethylformamide (DMF).
Industrial Production Methods
In industrial settings, the synthesis of this compound is often carried out using automated peptide synthesizers. These machines can perform the repetitive steps of deprotection and coupling efficiently, allowing for the large-scale production of peptides.
Chemical Reactions Analysis
Types of Reactions
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Coupling Reactions: The compound can undergo further coupling reactions to form longer peptide chains.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling: N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Major Products Formed
Deprotection: Removal of the Boc group yields the free amine form of the peptide.
Coupling: Formation of longer peptide chains by reacting with other amino acids.
Scientific Research Applications
Chemistry
Boc-lys(boc)-gly-OH is widely used in the field of peptide synthesis. It serves as a building block for the synthesis of more complex peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It can also be used in the development of peptide-based drugs.
Medicine
This compound is used in the development of therapeutic peptides. These peptides can be designed to target specific proteins or pathways in the body, offering potential treatments for various diseases.
Industry
In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs. It is also used in the production of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of Boc-lys(boc)-gly-OH primarily involves its role as a protected dipeptide in peptide synthesis. The Boc group protects the amino group of lysine, preventing unwanted side reactions during the synthesis process. Once the desired peptide chain is synthesized, the Boc group can be removed to yield the free amine form of the peptide.
Comparison with Similar Compounds
Similar Compounds
- Nα-(tert-Butoxycarbonyl)-L-lysine (Boc-Lys-OH)
- Nα-(tert-Butoxycarbonyl)-L-lysine N-hydroxysuccinimide ester (Boc-Lys-OSu)
- Nα-(tert-Butoxycarbonyl)-L-lysine methyl ester (Boc-Lys-OMe)
Uniqueness
Boc-lys(boc)-gly-OH is unique due to its dual protection of the lysine residue and its incorporation of glycine. This dual protection allows for selective deprotection and further functionalization, making it a versatile building block in peptide synthesis.
Properties
IUPAC Name |
2-[[(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33N3O7/c1-17(2,3)27-15(25)19-10-8-7-9-12(14(24)20-11-13(22)23)21-16(26)28-18(4,5)6/h12H,7-11H2,1-6H3,(H,19,25)(H,20,24)(H,21,26)(H,22,23)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDJOFHONSQXHOC-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


